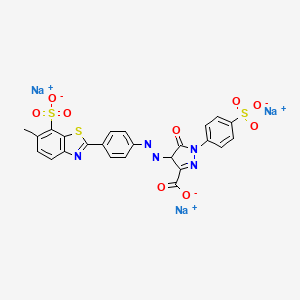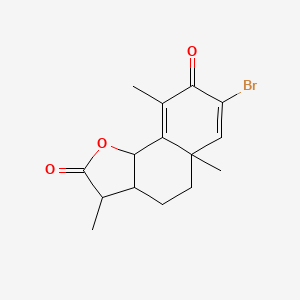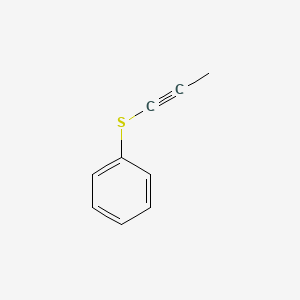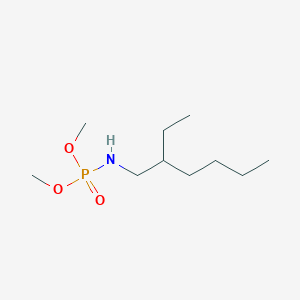
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a 2-phenylethenyl group and four chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride (PCl3) with a 2-phenylethenyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
PCl3+C6H5CH=CHX→C6H5CH=CHPCl4
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the exchange of chlorine atoms.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center The compound can form covalent bonds with nucleophiles, such as proteins and nucleic acids, leading to alterations in their structure and function
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Tetraphenylphosphonium chloride: A quaternary phosphonium salt with four phenyl groups.
Uniqueness
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of both chlorine atoms and a 2-phenylethenyl group, which confer distinct reactivity and properties compared to other organophosphorus compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
4895-49-2 |
|---|---|
Molecular Formula |
C8H7Cl4P |
Molecular Weight |
275.9 g/mol |
IUPAC Name |
tetrachloro(2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C8H7Cl4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
SPWVCZHLUXJCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
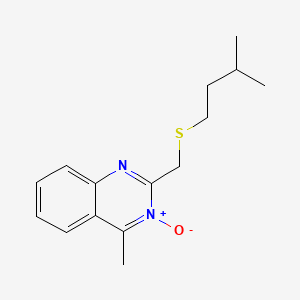
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
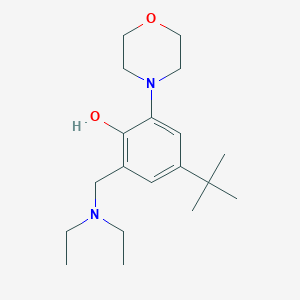
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
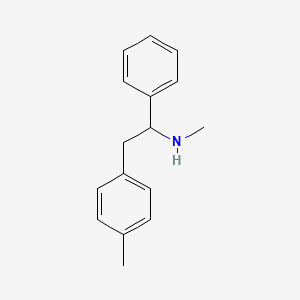
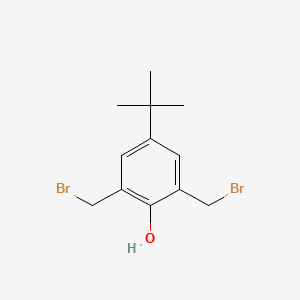
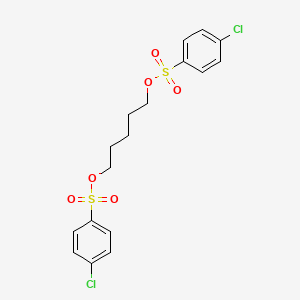
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
